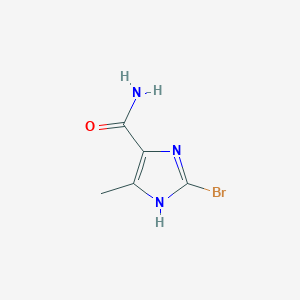
Ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoate is a chemical compound with the molecular formula C11H14ClNO3 It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a methoxy group, as well as an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoate typically involves the esterification of 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoic acid.
Reduction: Formation of 3-(6-chloro-2-methoxypyridin-3-yl)-3-hydroxypropanoate.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-hydroxypropanoate: Similar structure but with a hydroxyl group instead of a keto group.
3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one: Contains a piperidine ring instead of an ester group.
Uniqueness
Ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ester group allows for easy modification, while the chlorine and methoxy substituents on the pyridine ring provide unique electronic properties.
Propriétés
Formule moléculaire |
C11H12ClNO4 |
|---|---|
Poids moléculaire |
257.67 g/mol |
Nom IUPAC |
ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C11H12ClNO4/c1-3-17-10(15)6-8(14)7-4-5-9(12)13-11(7)16-2/h4-5H,3,6H2,1-2H3 |
Clé InChI |
YSUMHXFGYZOTDK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C1=C(N=C(C=C1)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


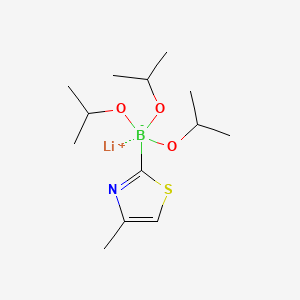

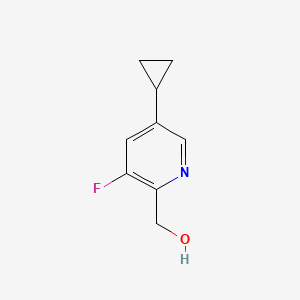


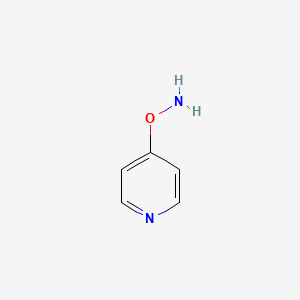
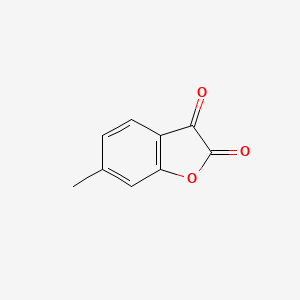
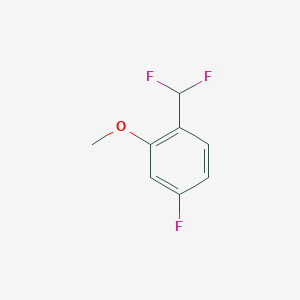

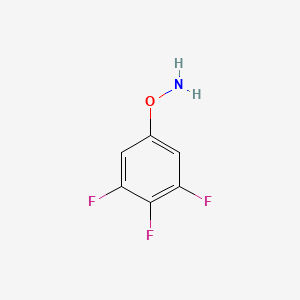

![2-Amino-5-[2-(3-pyridyl)ethyl]-1,3,4-thiadiazole](/img/structure/B15336166.png)

